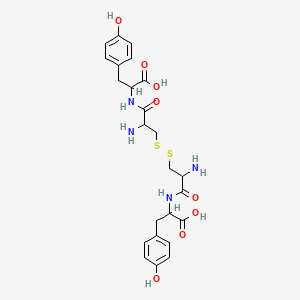

N-(2-Amino-3-((2-amino-3-((1-carboxy-2-(4-hydroxyphenyl)ethyl)amino)-3-oxopropyl)dithio)propanoyl)-4-hydroxyphenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-Amino-3-((2-amino-3-((1-carboxy-2-(4-hydroxyphenyl)ethyl)amino)-3-oxopropyl)dithio)propanoyl)-4-hydroxyphenylalanine is a useful research compound. Its molecular formula is C24H30N4O8S2 and its molecular weight is 566.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 333714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Molecular Formula

- Chemical Formula : C24H30N4O8S2

- Molecular Weight : 542.66 g/mol

Structural Components

The compound contains:

- Amino Acids : The backbone includes amino acids which are essential for various biological functions.

- Dithio Group : This feature may influence redox reactions and interactions with biological macromolecules.

- Hydroxyphenyl Groups : These groups can participate in hydrogen bonding and may enhance the compound's solubility and interaction with biological targets.

- Antioxidant Activity : The presence of hydroxyphenyl groups suggests potential antioxidant properties, which could protect cells from oxidative stress.

- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially affecting metabolic pathways. For example, it could interact with acetylcholinesterase, impacting neurotransmitter levels .

- Cell Signaling Modulation : It may influence G-protein coupled receptors (GPCRs), which are critical in cell signaling pathways related to various physiological processes .

Research Findings

- In Vitro Studies : Preliminary studies have indicated that derivatives of similar compounds exhibit significant activity against cancer cell lines, suggesting that this compound may have anticancer properties.

- Case Studies : Research on related compounds has shown that modifications to the amino acid structure can enhance biological activity, indicating that the specific configuration of this compound may also be crucial for its effectiveness.

Data Table of Biological Activities

Case Studies

-

Anticancer Activity

- A study explored the effects of similar compounds on various cancer cell lines, demonstrating significant cytotoxicity. The structural similarities suggest that N-(2-Amino-3-((2-amino-3-((1-carboxy-2-(4-hydroxyphenyl)ethyl)amino)-3-oxopropyl)dithio)propanoyl)-4-hydroxyphenylalanine could exhibit comparable effects.

- Neuroprotective Effects

Wissenschaftliche Forschungsanwendungen

Cancer Research

The compound has been submitted to the National Cancer Institute for testing and evaluation, indicating its potential role in cancer treatment strategies. The Cancer Chemotherapy National Service Center (NSC) number associated with this compound is 333714, highlighting its relevance in oncological studies .

Drug Development

The compound's unique structure suggests potential applications in drug design, particularly in creating targeted therapies that leverage its dithio and amino acid functionalities. The incorporation of hydroxyphenyl groups may enhance bioactivity and specificity toward certain biological targets, making it a candidate for further pharmacological exploration.

Biochemical Pathway Analysis

Given its complex structure, the compound can be utilized to study various biochemical pathways, particularly those involving amino acid metabolism and protein interactions. Its ability to interact with biological molecules may provide insights into metabolic dysregulation seen in diseases such as cancer and neurodegenerative disorders.

Data Tables

Case Study 1: Kynureninase Inhibition

A study focusing on the inhibition of kynureninase revealed that modifications to the structure of related compounds led to enhanced potency as inhibitors. This finding underscores the importance of structural nuances in developing effective therapeutic agents .

Case Study 2: Targeted Cancer Therapies

Research involving compounds similar to N-(2-Amino-3-((2-amino-3-((1-carboxy-2-(4-hydroxyphenyl)ethyl)amino)-3-oxopropyl)dithio)propanoyl)-4-hydroxyphenylalanine has shown promise in targeted therapies for cancers, particularly through mechanisms that exploit specific metabolic pathways .

Eigenschaften

IUPAC Name |

2-[[2-amino-3-[[2-amino-3-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O8S2/c25-17(21(31)27-19(23(33)34)9-13-1-5-15(29)6-2-13)11-37-38-12-18(26)22(32)28-20(24(35)36)10-14-3-7-16(30)8-4-14/h1-8,17-20,29-30H,9-12,25-26H2,(H,27,31)(H,28,32)(H,33,34)(H,35,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWGDFPODQWICQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CSSCC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7369-94-0 |

Source

|

| Record name | N-(2-Amino-3-((2-amino-3-((1-carboxy-2-(4-hydroxyphenyl)ethyl)amino)-3-oxopropyl)dithio)propanoyl)-4-hydroxyphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007369940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC333714 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.